molecular formula C22H26O6 B1212799 (3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

Cat. No.: B1212799
M. Wt: 386.4 g/mol
InChI Key: PEUUVVGQIVMSAW-DJDZNOHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eudesmin is a naturally occurring lignan, a type of polyphenolic compound, found in various plant species, including Magnolia denudata. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . Eudesmin is characterized by its tetrahydrofurofuranoid structure, which contributes to its biological activities.

Scientific Research Applications

    Chemistry: Eudesmin is used as a model compound in studies of lignan biosynthesis and chemical transformations.

    Biology: Eudesmin has been shown to modulate gene expression and signaling pathways, making it a valuable tool in biological research.

    Medicine: Eudesmin exhibits anti-inflammatory, anti-tumor, and neuroprotective effects, making it a candidate for drug development.

    Industry: Eudesmin is used in the development of natural product-based pharmaceuticals and nutraceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: Eudesmin can be synthesized through several chemical routes. One common method involves the oxidative coupling of coniferyl alcohol derivatives. The reaction typically employs oxidizing agents such as silver oxide or potassium ferricyanide under controlled conditions to facilitate the formation of the lignan structure .

Industrial Production Methods: Industrial production of eudesmin often involves extraction from natural sources, such as the bark or leaves of Magnolia species. The extraction process includes solvent extraction followed by purification using chromatographic techniques to isolate eudesmin in its pure form .

Chemical Reactions Analysis

Types of Reactions: Eudesmin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various eudesmin derivatives with modified functional groups, which can exhibit different pharmacological activities .

Mechanism of Action

Eudesmin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Eudesmin is part of a group of lignans with similar structures and biological activities. Some of the similar compounds include:

Uniqueness of Eudesmin: Eudesmin is unique due to its specific inhibitory effects on the S6K1 signaling pathway and its ability to modulate PRC2 dynamics, which are not commonly observed in other lignans .

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m1/s1

InChI Key

PEUUVVGQIVMSAW-DJDZNOHASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Pictograms

Irritant

Synonyms

eudesmin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Reactant of Route 2
(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Reactant of Route 4
(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Reactant of Route 5
(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Reactant of Route 6
(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

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